

A Spectroscopic Comparison of 4-[(Dimethylamino)methyl]benzonitrile and Its Precursors

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Compound of Interest

Compound Name: 4-[(Dimethylamino)methyl]benzonitrile

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This guide provides a detailed spectroscopic comparison of the synthetic target molecule, **4-[(Dimethylamino)methyl]benzonitrile**, and its common precursors, 4-formylbenzonitrile and dimethylamine. The analysis is based on common spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis to facilitate the identification and characterization of these compounds.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **4-[(Dimethylamino)methyl]benzonitrile** and its precursors.

Table 1: ^1H NMR Spectral Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4-[(Dimethylamino)methyl]benzonitrile	7.62	d	2H	Ar-H
	7.43	d	2H	Ar-H
	3.51	s	2H	-CH ₂ -
	2.25	s	6H	-N(CH ₃) ₂
4-Formylbenzonitrile	10.05	s	1H	-CHO
	7.97	d	2H	Ar-H
	7.88	d	2H	Ar-H
Dimethylamine	2.58	s	6H	-CH ₃
	1.05	s	1H	-NH

Table 2: ¹³C NMR Spectral Data

Compound	Chemical Shift (δ) ppm	Assignment
4- [(Dimethylamino)methyl]benzo nitrile	144.5	Ar-C
132.3	Ar-C	
129.2	Ar-C	
119.1	-CN	
111.0	Ar-C	
63.8	-CH ₂ -	
45.3	-N(CH ₃) ₂	
4-Formylbenzonitrile	191.5	-CHO
138.5	Ar-C	
132.8	Ar-C	
129.9	Ar-C	
118.1	-CN	
116.4	Ar-C	
Dimethylamine	36.6	-CH ₃

Table 3: IR Spectral Data

Compound	Frequency (cm ⁻¹)	Assignment
4- [(Dimethylamino)methyl]benzo nitrile	2228	C≡N stretch
	2945, 2815, 2768	C-H stretch
	1612, 1514	C=C stretch (aromatic)
	820	C-H bend (para-substituted)
4-Formylbenzonitrile	2850, 2750	C-H stretch (aldehyde)
	2230	C≡N stretch
	1705	C=O stretch
	1605, 1560	C=C stretch (aromatic)
Dimethylamine	830	C-H bend (para-substituted)
	3350-3250	N-H stretch
	2965, 2860, 2770	C-H stretch
	1470, 1440	C-H bend

Table 4: Mass Spectrometry Data

Compound	Molecular Weight (g/mol)	Key Fragments (m/z)
4- [(Dimethylamino)methyl]benzo nitrile	160.22	160 (M+), 116, 103, 58
4-Formylbenzonitrile	131.13	131 (M+), 130, 103, 76
Dimethylamine	45.08	45 (M+), 44, 30, 28

Experimental Protocols

Synthesis of 4-[(Dimethylamino)methyl]benzonitrile via Reductive Amination

A common method for the synthesis of **4-[(Dimethylamino)methyl]benzonitrile** is the reductive amination of 4-formylbenzonitrile with dimethylamine.

- **Reaction Setup:** In a round-bottom flask, dissolve 4-formylbenzonitrile (1 equivalent) in a suitable solvent such as methanol or dichloromethane.
- **Amine Addition:** Add a solution of dimethylamine (1.1-1.5 equivalents), typically as a solution in a solvent like THF or water, to the flask.
- **Imine Formation:** Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.
- **Reduction:** Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH_4) or sodium triacetoxyborohydride (STAB), portion-wise.
- **Quenching and Extraction:** After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

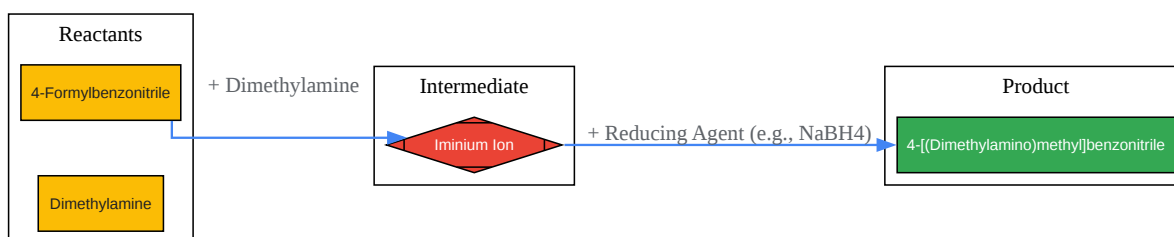
Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) with tetramethylsilane (TMS) as an internal standard.
- **IR Spectroscopy:** IR spectra are obtained using an FT-IR spectrometer. Liquid samples can be analyzed as a thin film between NaCl plates, while solid samples are often analyzed as a KBr pellet.

- **Mass Spectrometry:** Mass spectra are typically acquired using an electron ionization (EI) mass spectrometer. The sample is introduced, ionized, and the resulting fragments are analyzed based on their mass-to-charge ratio.

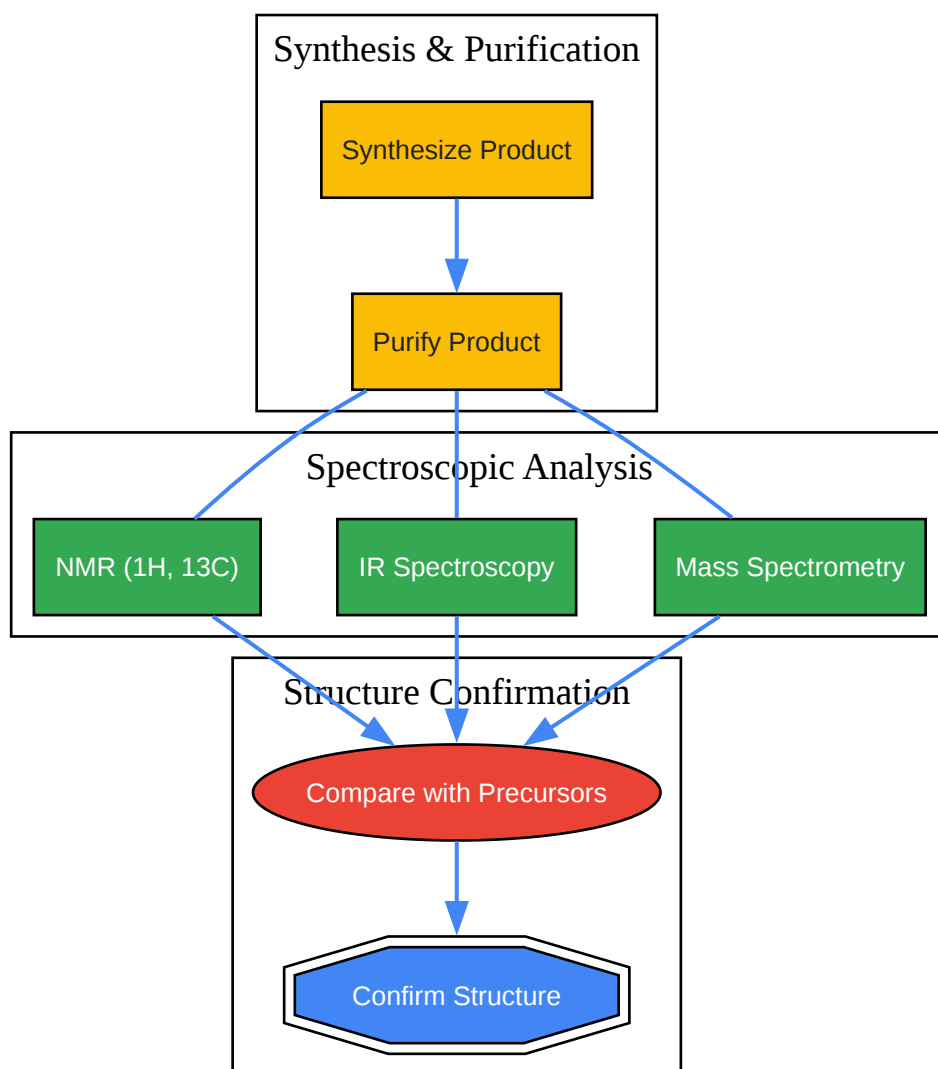
Visualized Synthetic Pathway and Logic

The following diagrams illustrate the synthetic pathway and the logical flow of the spectroscopic analysis.



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Caption: Synthetic pathway for **4-[(Dimethylamino)methyl]benzonitrile**.



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Caption: Workflow for spectroscopic analysis and structure confirmation.

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